3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ((5-nitro-2-furanyl)methylene)hydrazide
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Overview
Description
3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ((5-nitro-2-furanyl)methylene)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinoline structure, which is known for its biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ((5-nitro-2-furanyl)methylene)hydrazide typically involves multiple steps. One common method includes the reaction of 3-quinolinecarboxylic acid with ethylamine to form the 1-ethyl derivative. This intermediate is then subjected to a series of reactions, including oxidation and condensation, to introduce the 4-hydroxy and 2-oxo groups. The final step involves the reaction with ((5-nitro-2-furanyl)methylene)hydrazine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ((5-nitro-2-furanyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with carboxyl or hydroxyl groups, while reduction can produce amino derivatives .
Scientific Research Applications
3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ((5-nitro-2-furanyl)methylene)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitro group and quinoline structure play crucial roles in its activity, allowing it to bind to target molecules and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Quinolinecarboxylic acids: Compounds with similar quinoline structures but different functional groups.
Hydrazides: Compounds with hydrazide groups but different core structures.
Nitrofurans: Compounds with nitrofuran groups but different overall structures
Uniqueness
3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ((5-nitro-2-furanyl)methylene)hydrazide is unique due to its combination of a quinoline core, hydrazide linkage, and nitrofuran group.
Properties
CAS No. |
74693-63-3 |
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Molecular Formula |
C17H14N4O6 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
1-ethyl-4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C17H14N4O6/c1-2-20-12-6-4-3-5-11(12)15(22)14(17(20)24)16(23)19-18-9-10-7-8-13(27-10)21(25)26/h3-9,22H,2H2,1H3,(H,19,23)/b18-9+ |
InChI Key |
LIMGEZQBFZTQFW-GIJQJNRQSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-])O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=C(O3)[N+](=O)[O-])O |
Origin of Product |
United States |
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